molecular formula C27H23ClN4O2 B2922942 N-benzyl-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1190020-55-3

N-benzyl-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2922942
CAS No.: 1190020-55-3
M. Wt: 470.96
InChI Key: DPDDSEQBLOKNCV-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic small molecule characterized by a pyrimido[5,4-b]indole core. Key structural features include:

  • A 3-(2-chlorobenzyl) substituent at position 3 of the pyrimidoindole ring.
  • An 8-methyl group at position 6.
  • An N-benzyl acetamide side chain linked to position 5 via a methylene bridge.

The 2-chlorobenzyl and methyl groups likely enhance lipophilicity and metabolic stability, while the acetamide moiety may facilitate hydrogen bonding with biological targets.

Properties

IUPAC Name

N-benzyl-2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O2/c1-18-11-12-23-21(13-18)25-26(32(23)16-24(33)29-14-19-7-3-2-4-8-19)27(34)31(17-30-25)15-20-9-5-6-10-22(20)28/h2-13,17H,14-16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDDSEQBLOKNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structure of this compound, which incorporates a pyrimidine framework along with indole and benzyl moieties, suggests a diverse range of biological interactions.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C22H22ClN3O\text{C}_{22}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}

This structure features a pyrimidine ring that is known for its biological significance, especially in medicinal chemistry. The presence of the chlorobenzyl group may enhance lipophilicity and facilitate cellular uptake, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing pyrimidine and indole rings exhibit significant antimicrobial properties. For instance, similar derivatives have been shown to possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The activity is often attributed to the ability of these compounds to interfere with bacterial enzyme systems or disrupt cell membrane integrity.

  • Mechanism of Action : The proposed mechanisms include inhibition of nucleic acid synthesis and interference with metabolic pathways essential for bacterial survival.
  • Case Studies : In one study, pyrimidine derivatives were found to exhibit minimum inhibitory concentrations (MICs) as low as 66 μM against S. aureus , indicating potent antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.
  • Research Findings : A related study indicated that compounds with similar structures showed significant cytotoxicity against HeLa cells, with IC50 values indicating effective concentration ranges for therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of halogen substituents (like chlorine) on the benzyl moiety has been associated with enhanced antibacterial activity.
  • Pyrimidine Core : Variations in the pyrimidine core can significantly affect both antimicrobial and anticancer properties. For example, modifications at the 2 and 4 positions have been shown to influence potency against various pathogens .

Data Table: Biological Activities Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusMIC = 66 μM
Escherichia coliModerate inhibition
AnticancerHeLa cellsInduction of apoptosis
Various cancer cell linesCytotoxic effects

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes structural differences and hypothesized effects of N-benzyl-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide compared to related compounds:

Compound Name / ID Substituent Variations Key Structural Differences Hypothesized Impact
Target Compound 8-methyl, 3-(2-chlorobenzyl), N-benzyl acetamide Baseline structure for comparison Balanced lipophilicity and steric bulk; potential for improved target engagement due to methyl group stability.
2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methylphenyl)acetamide 8-fluoro, 3-benzyl (non-chlorinated), N-(3-chloro-4-methylphenyl) acetamide Fluorine at position 8; 3-benzyl lacks chlorine; bulkier aryl acetamide. Increased electronegativity (fluorine) may enhance binding affinity; chloro-methylphenyl group could improve selectivity but reduce solubility.
N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide 8-fluoro, N-(2-chlorobenzyl) acetamide Dual 2-chlorobenzyl groups (core and acetamide); fluorine at position 7. Enhanced lipophilicity and potential for off-target interactions; fluorine may alter pharmacokinetics.
2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide 3-methoxybenzyl acetamide, no 8-substituent Methoxy group on benzyl acetamide; unsubstituted position 8. Methoxy improves solubility but may reduce membrane permeability; absence of 8-substituent decreases steric hindrance.
N-benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 3-(4-ethoxyphenyl), sulfanyl linker, 2-pyrimido substitution Ethoxyphenyl at position 3; sulfur atom replaces methylene in linker. Sulfur may increase metabolic liability; ethoxyphenyl could enhance π-π stacking but reduce solubility.

Detailed Analysis of Substituent Effects

Position 8 Substitution

  • 8-Methyl (Target Compound) : The methyl group provides steric stabilization and may slow oxidative metabolism, enhancing half-life compared to unsubstituted analogs.
  • 8-Fluoro (Compounds ) : Fluorine’s electronegativity could strengthen hydrogen bonding with targets like ATP-binding pockets in kinases. However, it may also increase toxicity risks.

Benzyl Group Modifications

  • 2-Chlorobenzyl (Target Compound vs. ) : The chlorine atom enhances lipophilicity and may promote hydrophobic interactions in binding pockets. Compound ’s dual 2-chlorobenzyl groups could lead to excessive hydrophobicity, reducing aqueous solubility.

Acetamide Tail Variations

  • N-Benzyl (Target Compound) : The benzyl group balances lipophilicity and aromatic interactions.
  • N-(3-Chloro-4-methylphenyl) (Compound ) : This bulkier group may improve selectivity for specific receptors but could limit bioavailability due to higher molecular weight.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-benzyl-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide?

Answer:
The compound is typically synthesized via multi-step reactions involving:

  • Coupling reactions : Amide bond formation using carbodiimide reagents (e.g., EDC·HCl) in the presence of triethylamine, as described for structurally similar indole derivatives .
  • Heterocyclic ring construction : Pyrimidoindole cores are built using cyclization strategies, such as condensation of substituted indole precursors with carbonyl-containing reagents under acidic or basic conditions .
  • Purification : Column chromatography (silica gel) and recrystallization from solvents like dichloromethane/methanol mixtures .
  • Characterization : Confirmation via 1^1H/13^13C NMR, HRMS, and melting point analysis. For example, analogous compounds in report yields of 6–17% and melting points of 153–194°C, with spectral data validating purity .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

Answer:
DoE integrates statistical modeling to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions:

  • Key factors : Reaction time, molar ratios (e.g., indole:carbonyl reagent), and solvent polarity (e.g., DMF vs. THF) .
  • Response variables : Yield, purity (HPLC), and reaction scalability.
  • Case study : highlights flow-chemistry approaches for similar heterocycles, where DoE reduced side reactions by 30% through controlled temperature gradients and reagent flow rates .
  • Tools : Software like Minitab or JMP can model interactions and predict optimal parameter sets, minimizing trial runs.

Basic: What spectroscopic and analytical techniques validate the compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR confirms proton environments (e.g., benzyl CH2_2 at δ 4.5–5.0 ppm; indole NH at δ 10–12 ppm). 13^13C NMR identifies carbonyl (C=O, ~170 ppm) and aromatic carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ with <2 ppm error) .
  • Melting Point : Consistency with literature values (e.g., 170–172°C in ) indicates purity .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity profiles?

Answer:
Contradictions in bioactivity (e.g., Bcl-2 inhibition vs. off-target effects) may arise from structural polymorphisms or binding mode variations:

  • Single-Crystal X-ray Diffraction : Determines precise molecular geometry (bond angles, torsion angles) and intermolecular interactions (e.g., hydrogen bonding in ’s R_2$$^2(10) dimer motif) .
  • Comparative Analysis : Overlay crystal structures of active vs. inactive analogs to identify critical substituents (e.g., 2-chlorobenzyl orientation impacting hydrophobic pocket binding) .
  • In Silico Docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., Bcl-2), correlating binding scores with experimental IC50_{50} values .

Advanced: What strategies mitigate low yields in large-scale synthesis?

Answer:

  • Process Optimization :
    • Catalyst Screening : Transition from homogeneous (e.g., Pd(PPh3_3)4_4) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .
    • Solvent Engineering : Replace high-boiling solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve downstream processing .
  • Scale-Up Considerations :
    • Flow Chemistry : Continuous flow systems () enhance heat/mass transfer, reducing decomposition risks .
    • Patented Protocols : Adapt literature methods (e.g., ’s antipyrine derivatives) with scaled equivalents (e.g., 10 mmol → 1 mol) .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to stressors (acid/base hydrolysis, oxidation, light/heat) and monitor degradation via HPLC .
  • pH-Dependent Solubility : Use shake-flask methods (USP buffers at pH 1.2–7.4) to measure solubility and identify formulation challenges.
  • Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using LC-MS/MS .

Advanced: How can QSAR models guide structural modifications to enhance target selectivity?

Answer:

  • Descriptor Selection : Calculate electronic (HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters .
  • Model Training : Use datasets of analogs (e.g., ’s indole derivatives) to correlate descriptors with bioactivity (e.g., pIC50_{50}) via partial least squares regression .
  • Validation : Apply leave-one-out cross-validation (Q2^2 >0.5) and external test sets to avoid overfitting.
  • Design : Prioritize substituents (e.g., electron-withdrawing -NO2_2) predicted to improve binding to Mcl-1 over Bcl-2 .

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